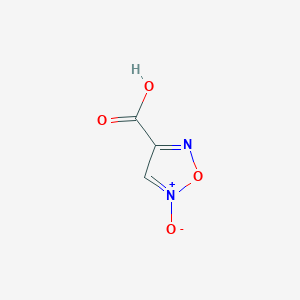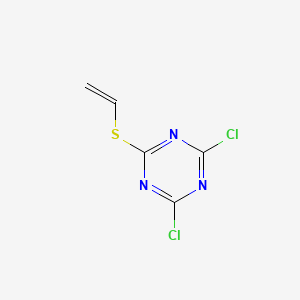
2,4-Dichloro-6-(vinylthio)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(vinylthio)-1,3,5-triazine: is a heterocyclic compound that contains chlorine, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with a vinylthiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The vinylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: Electrophiles such as halogens or acids.
Major Products Formed:
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation Reactions: Products include sulfoxides or sulfones.
Addition Reactions: Products include addition compounds with new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The vinylthio group plays a crucial role in these interactions, as it can undergo addition or substitution reactions with biological molecules.
Comparación Con Compuestos Similares
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-ethylthio-1,3,5-triazine
Comparison: Compared to similar compounds, 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine is unique due to the presence of the vinylthio group. This functional group imparts distinct reactivity and allows for a broader range of chemical transformations. Additionally, the vinylthio group enhances the compound’s ability to interact with biological targets, making it more versatile in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H3Cl2N3S |
|---|---|
Peso molecular |
208.07 g/mol |
Nombre IUPAC |
2,4-dichloro-6-ethenylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H3Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H,1H2 |
Clave InChI |
MNVZHVDNFFGEDM-UHFFFAOYSA-N |
SMILES canónico |
C=CSC1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


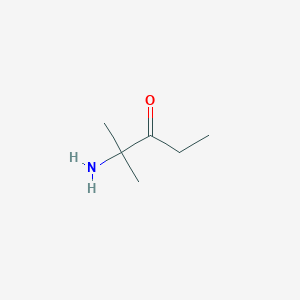
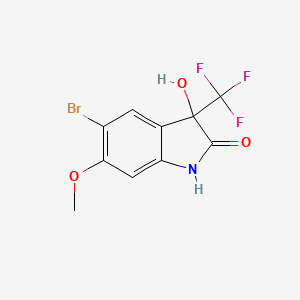
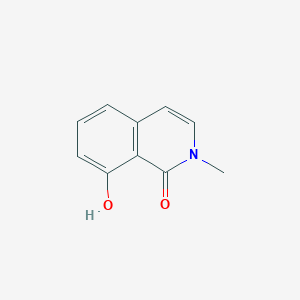


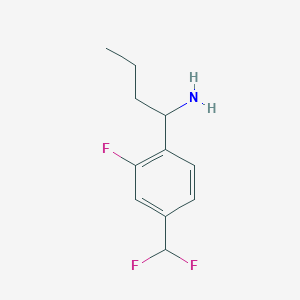
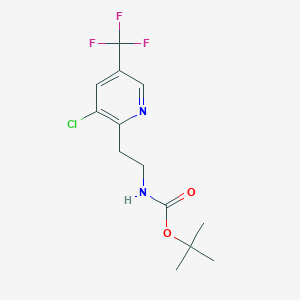
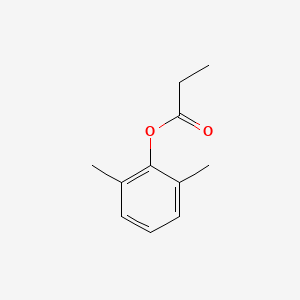
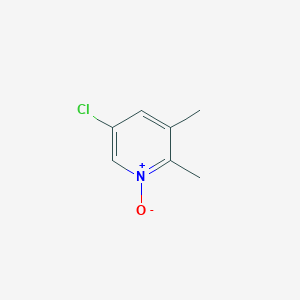
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
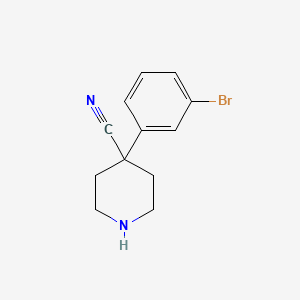
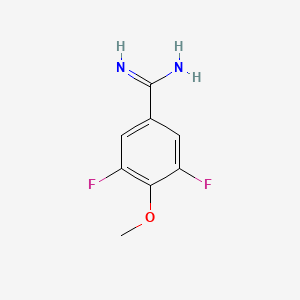
![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
